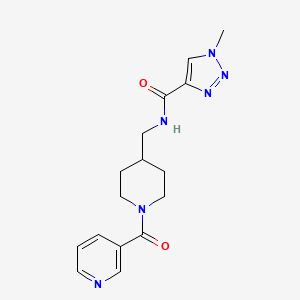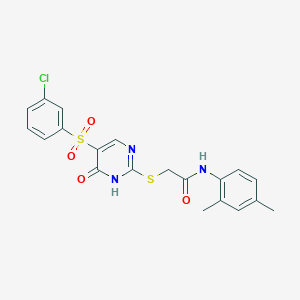
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has been dedicated to synthesizing and characterizing various derivatives of compounds similar to "2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide". These efforts aim to explore their potential applications in medicinal chemistry and drug development. The synthesis involves multiple steps, including the use of electrophiles, aprotic solvents, and basic conditions, and is supported by spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation (Nafeesa, K., Aziz‐ur‐Rehman, Abbasi, M., Siddiqui, S. Z., Rasool, S., & Shah, S., 2017).
Biological Activities
Antibacterial and Anti-enzymatic Potential
Some derivatives have been evaluated for their antibacterial and anti-enzymatic potential. Certain compounds demonstrated good inhibition against gram-negative bacterial strains and were assessed for enzyme inhibition potential and cytotoxic behavior (Nafeesa, K., Aziz‐ur‐Rehman, Abbasi, M., Siddiqui, S. Z., Rasool, S., & Shah, S., 2017).
Antimicrobial Activities
Novel series of spiro compounds with sulfonamide derivatives have been synthesized, demonstrating potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. Some compounds exhibited higher antifungal activity compared to standard treatments (Hafez, H., El-Gazzar, A.-R. B. A., & Zaki, M., 2016).
Anticonvulsant Agents
Efforts to synthesize new derivatives as possible anticonvulsants have been made. Studies on these compounds, including their interaction with anticonvulsant biotargets via molecular docking, showed moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats (Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V., 2020).
Antibacterial and Antifungal Activities
Many synthesized compounds have shown good antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs. These findings highlight the potential of such compounds in developing new antimicrobial agents (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).
properties
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-12-6-7-16(13(2)8-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-5-3-4-14(21)9-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGIIHFUHFYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


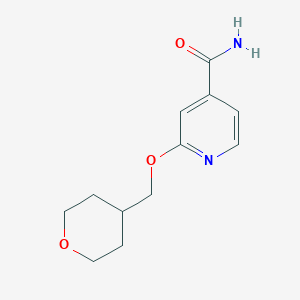
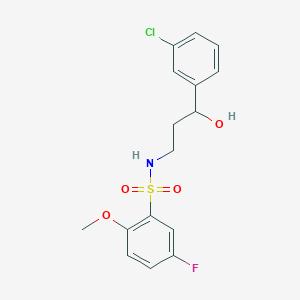

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)
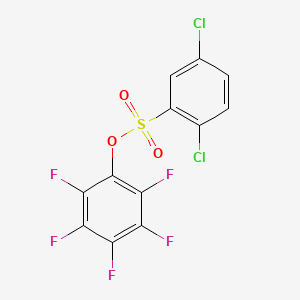
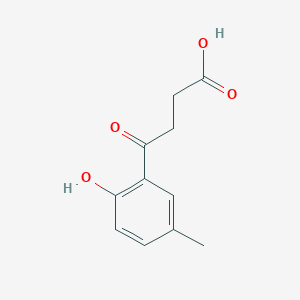
![7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2599918.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2599920.png)
![4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599921.png)
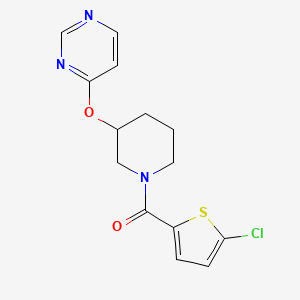
![3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2599926.png)
